molecular formula C9H9BrO B104063 3'-Bromo-4'-methylacetophenone CAS No. 40180-80-1

3'-Bromo-4'-methylacetophenone

Cat. No.: B104063
CAS No.: 40180-80-1
M. Wt: 213.07 g/mol
InChI Key: PDJLFESXPVLVMR-UHFFFAOYSA-N
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Description

3'-Bromo-4'-methylacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Ligand Behavior

3'-Bromo-4'-methylacetophenone is used in the synthesis of various chemical compounds. For instance, it can be used to prepare derivatives like 4-bromo-β-hydroxydithiocinnamic acid and its esters, which act as ligands in complex formation with metals like platinum, palladium, and nickel. These complexes have been characterized using spectroscopic methods and X-ray diffraction analyses (Schubert, Görls, & Weigand, 2007).

Impact on Physical and Spectral Properties

The physical, thermal, and spectral properties of 4-bromoacetophenone, a derivative of this compound, have been studied. Changes in crystallite size, melting point, and thermal degradation temperature were observed after biofield energy treatment. Spectroscopic studies such as FT-IR and GC-MS showed shifts in frequencies and isotopic abundance ratios (Trivedi et al., 2015).

Application in Organic Reactions

This compound is involved in organic reactions like the Mannich reaction. It can react with aromatic aldehydes and amines to yield compounds with potential pharmaceutical applications. This showcases its utility in synthesizing complex organic molecules (Yang Da, 2000).

Role in Carbonic Anhydrase Inhibition

Derivatives of this compound have been synthesized and shown to inhibit human cytosolic carbonic anhydrase II, indicating potential for developing new pharmaceutical drugs for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

Antimycobacterial Activity

Studies have demonstrated the synthesis of novel heterocycles from 4-hydroxy-3-methylacetophenone, a related compound, which exhibited antimycobacterial activities. This indicates the potential of this compound derivatives in developing treatments for tuberculosis (Yar, Siddiqui, & Ali, 2007).

Conformational Studies

Detailed studies on the conformational stability and vibrational spectra of hydroxyacetophenone derivatives, related to this compound, have been conducted using X-ray powder diffraction and spectroscopy. This contributes to understanding the chemical behavior and potential applications of these compounds (Krishnakumar & Balachandran, 2005).

Safety and Hazards

3’-Bromo-4’-methylacetophenone is classified as a combustible solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and wearing protective gloves, eyewear, and face protection .

Mechanism of Action

Mode of Action

3’-Bromo-4’-methylacetophenone acts as a potent inhibitor of Topo II and Topo I . It primarily participates in nucleophilic aromatic substitution reactions (S_NAr) . The compound interacts with these targets, leading to the inhibition of their activity, which can result in the prevention of DNA replication and transcription.

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJLFESXPVLVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391313
Record name 3'-Bromo-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40180-80-1
Record name 3'-Bromo-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromo-4-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous aluminum chloride (30 g, 225 mmol) was added to a 100 mL 2-neck round-bottom flask equipped with a magnetic stirrer, a septum, and a pressure-equalizer dropping funnel. The flask was flushed with nitrogen through the septum. 4-Methylacetophenone (13.3 mL, 100 mmol) was added to the flask via the dropping funnel over a period of 10 min. After the mixture was stirred for additional 30 min, bromine (5.7 mL, 110 mmol) was added dropwise over a period of 5 min. The reaction was completed when the reaction mixture solidified and no more hydrogen bromide was generated. The solidified mixture was transferred portionwise to a 3N aqueous HCl solution (250 mL). The dark oil at the bottom of the solution was extracted by ether (3×30 mL). The organic layer was then washed by a saturated NH4Cl aqueous solution (50 mL), dried over with anhydrous magnesium sulfate, and concentrated to get a crude product. The crude product was further purified by distillation under reduced pressure (118° C., 3 mm Hg) to give 18.53 g (87% yield) of the desired product. m.p. 94–95° C.; 1H NMR (300 MHz, CDCl3) δ 2.46 (3H, s), 2.58 (3H, s), 7.33 (1H, d, J=4.7 Hz), 7.79 (1H, dd, J=4.7, 0.99 Hz), 8.12 (1H, d, J=0.99 Hz); 13C NMR (75 MHz, CDCl3) δ 23.19, 26.52, 123.21, 127.08, 130.87, 132.32, 136.46, 143.53, 196.4; IR (neat) 3024 (s), 1684 (s), 1599 (m), 1383 (m), 1521 (s), 1039 (m), 958 (w), 907 (m), 831 (w) cm−1; MS m/z 212 (M+), 199, 197, 171, 169, 89; HRMS calcd.: C9H9OBr 211.9837, found: 211.9840.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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